2-Bromobenzenesulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

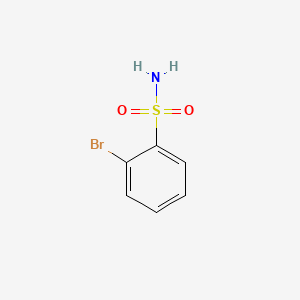

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFGGXNLZUSHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384224 | |

| Record name | 2-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92748-09-9 | |

| Record name | 2-Bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromobenzenesulfonamide

An In-Depth Technical Guide to the Synthesis of 2-Bromobenzenesulfonamide from 2-Bromoaniline

In the landscape of modern drug discovery and fine chemical synthesis, the sulfonamide functional group holds a position of exceptional importance. Sulfonamides are integral motifs in a vast array of therapeutic agents, acting as bioisosteres for other functional groups and providing key hydrogen bonding interactions that enhance target affinity and modulate physicochemical properties.[1] this compound, in particular, serves as a versatile and highly valuable building block. The presence of the ortho-bromo substituent provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures and facilitating the exploration of chemical space in lead optimization campaigns.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, 2-bromoaniline. We will delve into the causality behind critical experimental choices, present detailed, reproducible protocols, and provide the necessary data for successful execution and characterization. The synthetic strategy is a robust two-step process:

-

Chlorosulfonylation via a Modified Sandmeyer Reaction: Diazotization of 2-bromoaniline to form a stable diazonium salt intermediate, followed by a copper-catalyzed reaction to install the sulfonyl chloride group.

-

Amination: Conversion of the resulting 2-bromobenzenesulfonyl chloride to the target this compound.

This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-elucidated pathway to this key synthetic intermediate.

Synthetic Pathway and Mechanistic Considerations

The conversion of an aryl amine to an arylsulfonyl chloride is a cornerstone transformation in organic synthesis. The classical approach, the Sandmeyer reaction, involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst.[2] While effective, this method often involves the use of gaseous and corrosive sulfur dioxide.

Modern advancements have provided more practical and safer alternatives. The methodology detailed here is an adaptation that relies on the formation of a stable, isolable diazonium salt, which is then reacted with a more manageable source of sulfuryl chloride functionality.[3][4] This approach enhances safety, improves handling, and provides high yields of the key sulfonyl chloride intermediate.

Step 1: The Diazotization of 2-Bromoaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

Causality of Experimental Choices:

-

Low Temperature (-5 to 0 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at ambient temperatures and can decompose, sometimes explosively.[3] Maintaining a low temperature throughout the addition of sodium nitrite is essential to prevent decomposition, which would otherwise lead to the formation of phenolic byproducts and a significant reduction in yield.

-

Strong Acid (HCl): A stoichiometric excess of strong acid is required to fully protonate the 2-bromoaniline, ensuring its solubility and preventing the newly formed diazonium salt from coupling with unreacted aniline, which would form undesirable azo compounds.

-

Stabilization with Lewis Acids: A key innovation in modern protocols is the precipitation of the diazonium salt as a more stable complex using a Lewis acid like zinc chloride or ferric chloride.[3][5] This transforms a transient, unstable intermediate into a filterable, solid material that can be washed and handled, significantly improving the robustness and scalability of the process.

Step 2: Conversion to this compound

The second stage of the synthesis involves two transformations: the formation of the sulfonyl chloride and its subsequent reaction with an ammonia source. The 2-bromobenzenesulfonyl chloride is a highly reactive electrophile. The sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack by ammonia.

Causality of Experimental Choices:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur center of the sulfonyl chloride.

-

Leaving Group Displacement: This attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.

-

Neutralization: The reaction generates hydrogen chloride (HCl) as a byproduct. In a typical amination protocol, either an excess of ammonia is used to neutralize the HCl, or a separate base (like pyridine or triethylamine) is added.[6]

Visualized Synthetic Workflow

The following diagram illustrates the complete, two-stage synthetic pathway from the starting material to the final product.

Caption: Figure 1. Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive, toxic, and potentially unstable materials. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Bromobenzenesulfonyl Chloride (Intermediate)

This protocol is adapted from established industrial methods that emphasize the isolation of a stable diazonium salt intermediate.[3][4]

Materials & Reagents:

-

2-Bromoaniline (1.0 mol, 172.0 g)

-

Concentrated Hydrochloric Acid (4.0 mol, ~333 mL of 37% w/w)

-

Deionized Water

-

Sodium Nitrite (1.05 mol, 72.5 g)

-

Zinc Chloride (1.0 mol, 136.4 g)

-

Thionyl Chloride (2.2 mol, 261.7 g or ~160 mL)

-

Copper(I) Chloride (0.01 mol, 1.0 g)

-

Ice

-

Methanol (ice-cold)

Procedure:

-

Diazonium Salt Formation:

-

To a multi-necked round-bottom flask (2 L) equipped with a mechanical stirrer, thermometer, and addition funnel, add hydrochloric acid (333 mL) and water (333 mL).

-

Carefully add 2-bromoaniline (172 g) to the acid solution with stirring. Cool the resulting slurry to between -5 °C and 0 °C using an ice-salt bath.

-

Dissolve sodium nitrite (72.5 g) in water (200 mL) and add this solution dropwise via the addition funnel to the 2-bromoaniline slurry over 60-90 minutes. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.

-

Prepare a solution of zinc chloride (136.4 g) in water (300 mL). Add this solution dropwise to the cold diazonium salt slurry, ensuring the temperature does not rise above 5 °C.

-

The stable zinc chloride diazonium salt will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake sequentially with a small amount of cold dilute HCl, followed by a small amount of ice-cold methanol.

-

Dry the solid diazonium salt under vacuum.

-

-

Sulfonyl Chlorination:

-

In a separate flask equipped for stirring and cooling, add thionyl chloride (160 mL) and the catalytic amount of copper(I) chloride (1.0 g). Cool this mixture to 0 °C.

-

Add the dried diazonium salt portion-wise to the stirred thionyl chloride solution. Control the rate of addition to maintain the temperature between 0 °C and 5 °C. Gas evolution (N₂) will be observed.

-

Once the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 1-2 hours or until gas evolution ceases.

-

The reaction mixture can be carefully quenched by pouring it onto crushed ice. The product, 2-bromobenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Protocol 2: Synthesis of this compound (Final Product)

This protocol is a standard procedure for the amination of an arylsulfonyl chloride.[6]

Materials & Reagents:

-

2-Bromobenzenesulfonyl Chloride (from Protocol 1)

-

Concentrated Aqueous Ammonia (NH₄OH, 28-30%)

-

Dichloromethane (DCM) or Ethyl Acetate

-

1M Hydrochloric Acid

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Amination Reaction:

-

Dissolve the crude 2-bromobenzenesulfonyl chloride (e.g., 0.1 mol, 25.5 g) in a suitable solvent like dichloromethane (200 mL) in a flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated aqueous ammonia (a 5-10 fold molar excess) dropwise to the stirred solution. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is this compound.

-

Purify the crude product by recrystallization, typically from an ethanol/water mixture, to afford the final product as a white or off-white solid.

-

Quantitative Data and Characterization

| Parameter | Stage 1: Sulfonyl Chloride | Stage 2: Sulfonamide |

| Starting Material | 2-Bromoaniline | 2-Bromobenzenesulfonyl Chloride |

| Key Reagents | HCl, NaNO₂, ZnCl₂, SOCl₂, CuCl | Aqueous Ammonia |

| Reaction Type | Diazotization / Sandmeyer | Nucleophilic Substitution |

| Typical Yield | 82-85%[3] | >90% (typically high-yielding) |

| Product Appearance | Off-white to yellow solid | White crystalline solid |

Characterization Data for this compound:

-

Molecular Formula: C₆H₆BrNO₂S

-

Molecular Weight: 236.09 g/mol

-

Melting Point: 191-195 °C[7]

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.06 – 7.97 (m, 1H), 7.83 (dd, J = 7.7, 1.5 Hz, 1H), 7.63 – 7.44 (m, 4H).[8]

-

¹³C NMR (75 MHz, DMSO-d₆): δ 142.62, 134.94, 133.30, 129.07, 127.93, 118.80.[8]

Conclusion

The synthesis of this compound from 2-bromoaniline is a robust and scalable two-stage process that provides access to a highly valuable synthetic intermediate. The key to a successful and high-yielding synthesis lies in the careful control of temperature during the initial diazotization step and the stabilization of the diazonium salt intermediate prior to the chlorosulfonylation. The subsequent amination is a straightforward and efficient transformation. The detailed protocols and mechanistic insights provided in this guide offer researchers a reliable foundation for producing this compound for applications in drug discovery, agrochemicals, and materials science.

References

- D. S. Le, P. G. Gildner, J. A. T. Norman, Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides, Organic Process Research & Development, 2014, 18 (11), pp 1436–1441. [Link]

- L. Pincekova, A. Merot, G. Schäfer, M. C. Willis, Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate, Organic Letters, 2024, 26, 5951-5595. [Link]

- CN117551005A, Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof, Google P

- L. Pincekova, A. Merot, G. Schäfer, M. C. Willis, Sandmeyer Chlorosulfonylation of (Hetero)

- D. S. Le, P. G. Gildner, J. A. T.

- A. Savateev, et al., Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst, National Institutes of Health (NIH). [Link]

- Royal Society of Chemistry, Benzenesulfonamide - Supplementary Inform

- CN112759536A, Process for the preparation of substituted benzene sulfonyl chlorides, Google P

- LookChem, Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride. [Link]

- Chemsrc, this compound | CAS#:92748-09-9. [Link]

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | CAS#:92748-09-9 | Chemsrc [chemsrc.com]

- 8. rsc.org [rsc.org]

Physicochemical properties of 2-Bromobenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobenzenesulfonamide

Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties of this compound (CAS No: 92748-09-9). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the compound's chemical identity, core physical properties, spectroscopic data, and safety information. By synthesizing data from established chemical suppliers and databases, this whitepaper serves as an authoritative resource, explaining the causality behind its characteristics and the methodologies for their determination.

This compound is a sulfonamide derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] The benzenesulfonamide scaffold is a well-established pharmacophore found in numerous clinically approved drugs, demonstrating activities from antibacterial to anticancer.[2][3] The presence of a bromine atom on the aromatic ring enhances the molecule's reactivity, making it a versatile intermediate for creating complex molecules through reactions like nucleophilic substitution and cross-coupling.[1][4]

This compound is widely utilized in several key areas of research:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of sulfonamide antibiotics.[1]

-

Organic Synthesis: The bromine substituent acts as a high-activity leaving group, enabling efficient functionalization for the creation of novel compounds.[1][4]

-

Biochemical Research: It is used in studies involving enzyme inhibition and receptor interactions, which aids in the broader drug discovery process.[1]

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from designing synthetic routes to predicting its behavior in biological systems.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This section provides the core structural and identifying information for this compound.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group at the ortho positions.

Caption: 2D Structure of this compound.

Key Identifiers

The following table summarizes the essential identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 92748-09-9 | [1] |

| Molecular Formula | C₆H₆BrNO₂S | [1][5] |

| Molecular Weight | 236.09 g/mol | [1] |

| InChI Key | YSFGGXNLZUSHHS-UHFFFAOYSA-N | [5] |

| Canonical SMILES | NS(=O)(=O)c1ccccc1Br | [5] |

| PubChem CID | 2801263 | [1][6] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.

Summary of Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Appearance | Light pink solid powder | [1] | |

| Melting Point | 190-196 °C | Literature values are highly consistent. | [1][5][7] |

| Boiling Point | 374.5 ± 44.0 °C | Predicted value at 760 mmHg. | [5][7] |

| Density | 1.8 ± 0.1 g/cm³ | Predicted value. | [5] |

| pKa (Acidity) | 6.65 ± 0.40 | Predicted for a structurally similar analog. | [4] |

| LogP | 0.86 | A measure of lipophilicity. | [5] |

| Flash Point | 180.3 ± 28.4 °C | Predicted value. | [5] |

Melting Point

The melting point is a critical indicator of purity. For this compound, the reported range is consistently between 190-196 °C.[1][5] This high melting point is characteristic of a solid crystalline compound with significant intermolecular forces, likely hydrogen bonding from the sulfonamide group and dipole-dipole interactions from the C-Br and S=O bonds.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow range (e.g., < 2 °C) is indicative of high purity.

Boiling Point

The predicted boiling point is approximately 374.5 °C.[5][7] Due to the high melting point and potential for decomposition at elevated temperatures, experimental determination of the boiling point at atmospheric pressure is often impractical. The predicted value is derived from computational models that consider the molecular structure and functional groups.

Solubility

The solubility of a compound is crucial for its application in solution-phase synthesis and for its formulation in drug delivery. While specific quantitative data is limited, the solubility profile can be estimated based on its structure and data from related sulfonamides.[8]

-

Soluble in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol.[8]

-

Insoluble in: Water and nonpolar solvents.[8]

Causality: The sulfonamide group (-SO₂NH₂) can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O), conferring solubility in polar solvents. However, the bulky, nonpolar bromophenyl group dominates the structure, leading to poor solubility in water. The Extended Hildebrand solubility approach is often used to predict the solubility of sulfonamides in various solvent systems.[9]

Acidity (pKa)

The sulfonamide protons (-SO₂NH₂) are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. The predicted pKa for a closely related analog is approximately 6.65.[4] This moderate acidity is a key feature of sulfonamides and is critical to their mechanism of action in many biological contexts, including their ability to mimic p-aminobenzoic acid (PABA) in bacteria.

Spectroscopic and Analytical Data

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not available in the search results, a predicted ¹H NMR spectrum can be described. The aromatic region would show a complex multiplet pattern for the four protons on the disubstituted benzene ring, likely between 7.0 and 8.2 ppm. The two protons on the nitrogen atom would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. For a related compound, 2-Bromo-N-(tert-butyl)benzenesulfonamide, the aromatic protons appear between 7.35 and 8.18 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. The expected characteristic absorption frequencies for this compound are:

-

N-H Stretch: Two bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

S=O Stretch: Strong, distinct bands for the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

These assignments are based on established characteristic IR absorption frequencies for similar functional groups.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition. The exact mass of this compound is 234.930252 u.[5] A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding sulfonyl chloride.

General Synthetic Route

The most common laboratory synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with ammonia. This is a standard nucleophilic substitution reaction at the sulfur center.

Caption: Synthetic pathway for this compound.

The precursor, 2-bromobenzenesulfonyl chloride, can be synthesized from materials like 2-aminobenzenesulfonic acid or via chlorosulfonation of bromobenzene.[13][14]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets, the compound is classified as an irritant.[5][15]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles), and respiratory protection (type N95 respirator filter or equivalent).[5]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[15][17]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[15][16] Recommended storage is at 0-8 °C, sealed in a dry environment.[1][7]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its high melting point and crystalline nature are indicative of a stable solid compound. Its solubility profile is dominated by its aromatic system, rendering it soluble in common organic solvents but not in water. The presence of the bromine atom and the acidic sulfonamide group provides two reactive handles for further chemical modification, cementing its role as a versatile building block in pharmaceutical and agrochemical research. A thorough understanding of these properties, as detailed in this guide, is fundamental for any scientist working with this compound.

References

- 2-Bromobenzene-1-sulfonamide.Chem-Impex.URL: https://www.chemimpex.com/product/2-bromobenzene-1-sulfonamide

- 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide.JECI.URL: https://www.jecibiochem.com/pharmaceutical-intermediates/2-bromo-n-4-5-dimethylisoxazol-3-yl-benzenesulfonamide.html

- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.PrepChem.com.URL: https://www.prepchem.com/synthesis-of-2-bromo-n-tert-butyl-benzenesulfonamide

- This compound | CAS#:92748-09-9.Chemsrc.URL: https://www.chemsrc.com/en/cas/92748-09-9_2344005.html

- Physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide.Benchchem.URL: https://www.benchchem.com/product/b15417362-physical-and-chemical-properties

- Development of 2-bromo-N-phenethylbenzenesulfonamide Analogs for Drug Discovery.Benchchem.URL: https://www.benchchem.

- This compound 97 92748-09-9.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/644609

- SAFETY DATA SHEET - 3-Bromobenzenesulfonamide.Thermo Fisher Scientific.URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/H33346_MTR_EN.pdf

- SAFETY DATA SHEET - 4-Bromobenzenesulfonamide.Fisher Scientific.URL: https://fscimage.fishersci.com/msds/10354.htm

- SAFETY DATA SHEET - 4-Bromobenzenesulfonamide.Thermo Fisher Scientific.URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC159390000_MTR_EN.pdf

- 2-Bromobenzenesulfonyl chloride 97 2905-25-1.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/442844

- This compound - Safety Data Sheet.ChemicalBook.URL: https://www.chemicalbook.com/ShowMSDSByCAS_V2-CB4434041.htm

- N-Propyl this compound | 951883-92-4.ChemicalBook.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71457286.htm

- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.Google Patents.URL: https://patents.google.

- This compound | C6H6BrNO2S | CID 2801263.PubChem - NIH.URL: https://pubchem.ncbi.nlm.nih.gov/compound/2801263

- 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum.ChemicalBook.URL: https://www.chemicalbook.com/SpectrumEN_4001-73-4_1HNMR.htm

- 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide | 195447-72-4.ChemicalBook.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_195447-72-4.htm

- 2-Nitro-4-bromo-benzene-sulfonamide.NIST WebBook.URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C89581419&Type=IR-SPEC&Index=1

- Chem 117 Reference Spectra Spring 2011.Course Hero.URL: https://www.coursehero.com/file/12530467/Chem-117-Reference-Spectra-Spring-2011/

- This compound Product Description.ChemicalBook.URL: https://www.chemicalbook.com/ProductDescription_92748-09-9.htm

- 2-BROMOBENZAMIDE(4001-73-4) IR Spectrum.ChemicalBook.URL: https://www.chemicalbook.com/SpectrumEN_4001-73-4_IR.htm

- Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis.Benchchem.URL: https://www.benchchem.

- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted).Human Metabolome Database.URL: https://hmdb.ca/spectra/nmr_one_d/248986

- An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.Benchchem.URL: https://www.benchchem.com/product/b15417362-synthesis-guide

- Spectroscopy Infrared Spectra.University of Wisconsin-Platteville.URL: https://www.uwplatt.edu/chem/nbabel/chem2640/infrarednotes.pdf

- 3-Bromobenzenesulfonamide.Chemigran Pte Ltd.URL: https://chemigran.com/product/3-bromobenzenesulfonamide/

- 2-Bromo-N-(2-phenylethyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts.SpectraBase.URL: https://spectrabase.com/spectrum/5YxYhLgY3aA/2-bromo-n-2-phenylethyl-benzenesulfonamide

- Benzenesulfonamide, 2-bromo-N-(2-hydroxyethyl)- CAS.ChemicalBook.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_1156254-91-9.htm

- 4-Bromobenzenesulfonamide.CAS Common Chemistry.URL: https://commonchemistry.cas.org/detail?cas_rn=701-34-8

- Table of Characteristic IR Absorptions.University of Colorado Boulder.URL: https://orgchemboulder.com/wp-content/uploads/2017/11/irtable.pdf

- Sodium 2-bromoethanesulphonate(4263-52-9) 1H NMR spectrum.ChemicalBook.URL: https://www.chemicalbook.com/SpectrumEN_4263-52-9_1HNMR.htm

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.NIH National Center for Biotechnology Information.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954203/

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.NIH National Center for Biotechnology Information.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7403058/

- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/7153090/

- Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.ResearchGate.URL: https://www.researchgate.

- 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide.ChemScene.URL: https://www.chemscene.com/products/2-bromo-n-2-4-difluorophenyl-benzenesulfonamide-941294-30-0.html

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.University of Tartu.URL: https://tera.chem.ut.ee/pka-in-non-aqueous-solvents/

- Benzenesulfonamide compounds and their use as therapeutic agents.Google Patents.URL: https://patents.google.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jecibiochem.com [jecibiochem.com]

- 5. This compound | CAS#:92748-09-9 | Chemsrc [chemsrc.com]

- 6. This compound | C6H6BrNO2S | CID 2801263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 92748-09-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

2-Bromobenzenesulfonamide CAS number and molecular weight

An In-depth Technical Guide to 2-Bromobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. The document elucidates the compound's core chemical and physical properties, synthesis, and key applications, with a focus on its role as a foundational building block in the creation of complex therapeutic agents. Detailed experimental insights and safety protocols are provided to ensure both conceptual understanding and practical applicability in a laboratory setting.

Chemical Identity and Properties

This compound is an organobromine compound featuring a sulfonamide group ortho to a bromine atom on a benzene ring. This specific substitution pattern imparts unique reactivity, making it a valuable synthon in medicinal chemistry and materials science.

| Property | Value | Source(s) |

| CAS Number | 92748-09-9 | [1][2][3] |

| Molecular Formula | C₆H₆BrNO₂S | [1][3] |

| Molecular Weight | 236.09 g/mol | [1] |

| Synonyms | 2-Bromobenzene-1-sulfonamide | [1][3] |

| Appearance | Light pink to white solid powder | [1] |

| Melting Point | 190-196 °C | [1][2][3] |

| Purity | Typically ≥97-98% (GC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Introduction to this compound

Sulfonamides represent a cornerstone of modern pharmacotherapy, most notably as a class of antibiotics. The introduction of a bromine atom at the ortho position of the benzenesulfonamide core, as in this compound, offers a strategic advantage for synthetic chemists. The bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity. This capability allows for the systematic modification of the core structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Beyond its utility as a reactive intermediate, the inherent properties of the this compound moiety can contribute to the pharmacological profile of a final compound, influencing factors such as binding affinity, metabolic stability, and cell permeability.

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor. A common and reliable laboratory-scale synthesis involves the sulfonation of 2-bromochlorobenzene followed by amination.

General Synthesis Workflow

The following diagram outlines a representative synthetic pathway. The choice of reagents and conditions is critical for achieving high yield and purity, minimizing the formation of isomeric byproducts.

Caption: Synthetic workflow for this compound.

Mechanistic Insights

-

Sulfonation: In the first step, 2-bromochlorobenzene is treated with a strong sulfonating agent, such as chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the sulfonyl group is directed to the position para to the chlorine and ortho/para to the bromine. The steric hindrance from the bromine atom favors substitution at the position that will become the sulfonyl chloride group in the desired product.

-

Amination: The resulting 2-bromobenzene-1-sulfonyl chloride is a reactive intermediate. It is subsequently treated with an ammonia source, typically aqueous ammonia, in a nucleophilic acyl substitution reaction. The nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide bond.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1] Its structure allows for modification at two key positions: the sulfonamide nitrogen and the bromine-substituted carbon.

Caption: Role as a versatile chemical intermediate.

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its derivatives are explored as potential enzyme inhibitors, receptor antagonists, and antibacterial agents. The sulfonamide group is a known pharmacophore that can mimic a carboxylate group and form key hydrogen bonds with biological targets.

-

Agrochemicals: The compound is also used as an intermediate in the production of herbicides and fungicides.[1]

-

Organic Synthesis: In a broader context, it is employed in the creation of complex molecular architectures for materials science and other research applications.[1]

Experimental Protocol: Suzuki Cross-Coupling

To illustrate its utility, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds.

Objective: To synthesize 2-(4-methoxyphenyl)benzenesulfonamide from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene until a homogeneous solution is formed. This pre-formation of the active catalyst is crucial for reproducibility.

-

Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add toluene and water (e.g., 4:1 ratio) to the flask, followed by the catalyst solution via syringe.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)benzenesulfonamide.

Self-Validation: The success of the protocol can be validated at each stage. The formation of the active catalyst is often indicated by a color change. Reaction completion is confirmed by analytical monitoring. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C) to ensure long-term stability.[1]

Conclusion

This compound is a high-value chemical compound characterized by its CAS number 92748-09-9 and a molecular weight of 236.09 g/mol .[1] Its strategic placement of a sulfonamide group and a reactive bromine atom on a benzene ring makes it an indispensable tool for synthetic chemists. Its utility spans from fundamental organic synthesis to the complex, multi-step creation of novel therapeutic and agrochemical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in research and development.

References

- This compound | CAS#:92748-09-9. Chemsrc. [Link]

- This compound | C6H6BrNO2S | CID 2801263.

Sources

Solubility of 2-Bromobenzenesulfonamide in Organic Solvents: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Executive Summary: 2-Bromobenzenesulfonamide is a vital building block in the synthesis of pharmaceuticals, particularly sulfonamide-based therapeutic agents.[1] Its utility in drug discovery and development is intrinsically linked to its solubility profile, a critical parameter that governs reaction kinetics, purification strategies, and formulation design. This guide provides a comprehensive technical overview of the solubility of this compound. We will explore the theoretical underpinnings of its solubility, present robust methodologies for its empirical determination, and discuss the practical implications for researchers in the pharmaceutical and chemical industries. This document is designed to bridge theory and practice, offering field-proven insights into making informed decisions for solvent selection and experimental design.

Introduction to this compound: Physicochemical Landscape

This compound (CAS No: 92748-09-9) is a substituted aromatic sulfonamide.[2][3] Its molecular structure, featuring a polar sulfonamide group (-SO₂NH₂) and a nonpolar brominated benzene ring, dictates a nuanced solubility behavior that is highly dependent on the nature of the solvent. Understanding its core physicochemical properties is the first step in predicting and manipulating its solubility.

The presence of the sulfonamide moiety allows for both hydrogen bond donation (from the N-H protons) and acceptance (at the oxygen and nitrogen atoms). The bromophenyl group, however, introduces significant nonpolar character and contributes to the molecule's solid-state packing through crystal lattice energy. The relatively high melting point of 191-195 °C suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.[2][3]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92748-09-9 | [1][2][3] |

| Molecular Formula | C₆H₆BrNO₂S | [1][2] |

| Molecular Weight | ~236.09 g/mol | [1][2][3] |

| Melting Point | 191-195 °C | [2][3] |

| Appearance | Solid, White to Light Pink Powder | [1][3] |

| LogP (Octanol-Water) | 0.86 | [2] |

| Polar Surface Area (PSA) | 68.54 Ų | [2] |

The Science of Solubility: Theoretical Framework

The solubility of a solid in a liquid is a thermodynamic equilibrium process. Dissolution occurs when the Gibbs free energy of the system decreases, which is a function of the enthalpy and entropy of mixing. For a crystalline solute like this compound, the overall process can be conceptualized in two steps:

-

Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the crystal lattice together (an endothermic process).

-

Solvation: The separated solute molecules are surrounded and stabilized by solvent molecules (an exothermic process).

A compound dissolves readily when the energy released during solvation is comparable to or greater than the energy required to break the lattice. The adage "like dissolves like" is a useful heuristic that is grounded in these intermolecular forces.

The Role of Solvent Polarity: Protic vs. Aprotic Solvents

The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions affecting the solubility of sulfonamides.[4][5]

-

Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[6] They are effective at solvating both cations and anions.[4] For this compound, these solvents can effectively hydrogen bond with the sulfonamide group, which is expected to enhance solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack an acidic proton but possess a significant dipole moment.[5][6] They are excellent at solvating cations but are less effective at solvating anions (or hydrogen bond donors) because they cannot donate a hydrogen bond.[4] However, their strong dipole-dipole interactions can effectively solvate the polar sulfonamide group.

The interplay between these interactions determines the final solubility.

Caption: Key solvent-solute interactions for this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

Determining solubility is not merely a procedural task; it is an exercise in establishing a robust, reproducible equilibrium. The isothermal saturation method is a gold-standard technique that ensures the system has reached a true equilibrium, providing trustworthy and accurate data.[7]

Causality Behind the Protocol

The following protocol is designed to be self-validating. Each step has a specific scientific purpose:

-

Using excess solute: This is critical to ensure that the final solution is genuinely saturated. Without undissolved solid present at equilibrium, one cannot be certain that the saturation point has been reached.

-

Constant temperature equilibration: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) with an orbital shaker ensures that the measured value is consistent and that the system reaches equilibrium as efficiently as possible.[8]

-

Filtration/Centrifugation: It is imperative to separate the saturated supernatant from the excess solid without altering the temperature or concentration. Using a syringe filter is a rapid and effective method.[7][8]

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high sensitivity, specificity, and accuracy. By creating a calibration curve with standards of known concentration, the concentration of the saturated solution can be determined with high confidence.[8]

Step-by-Step Isothermal Saturation Protocol

-

Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg) of this compound. The exact mass should be recorded, but its value is not used in the final calculation, only to confirm that solid remains.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C) for at least 24 hours. Causality Note: 24 hours is typically sufficient for small molecules to reach equilibrium, but complex systems may require longer. A preliminary time-course study (e.g., sampling at 12, 24, and 48 hours) can validate the chosen equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours in the same temperature-controlled environment for the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean HPLC vial. Causality Note: This step must be performed quickly to avoid temperature changes that could cause precipitation or further dissolution.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC method against a calibration curve prepared from stock solutions of this compound of known concentrations.

-

Calculation: Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Caption: Experimental workflow for isothermal solubility determination.

Solubility Profile of this compound: A Predictive Analysis

While extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited, we can generate a reliable predictive profile based on its physicochemical properties and established solubility theories.[9]

The molecule's dual nature—a polar, hydrogen-bonding sulfonamide group and a nonpolar bromophenyl ring—suggests that solvents with a balanced polarity will be most effective.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Type | Dielectric Constant | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 1.9 | Very Low | Lacks any polar groups to interact with the sulfonamide moiety. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Low | Pi-stacking with the benzene ring is possible, but solvation of the polar group is poor. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate | Acts as a hydrogen bond acceptor and has moderate polarity to solvate the whole molecule. |

| Acetone | Polar Aprotic | 21.0 | Moderate to High | Strong dipole and H-bond acceptor; effectively solvates the sulfonamide group. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Highly polar, but a weaker H-bond acceptor than acetone or DMSO. |

| Methanol | Polar Protic | 32.6 | Moderate to High | Excellent H-bond donor/acceptor, but smaller nonpolar region compared to ethanol. |

| Ethanol | Polar Protic | 24.3 | High | Good balance of H-bonding capability and nonpolar character (ethyl group) to solvate both ends of the molecule. |

| DMSO | Polar Aprotic | 47.0 | High | Highly polar and an excellent H-bond acceptor, very effective for dissolving polar functional groups. |

| DMF | Polar Aprotic | 38.0 | High | Similar to DMSO, a powerful polar aprotic solvent capable of strong dipole-dipole interactions. |

Note: This table is predictive. Experimental verification using the protocol in Section 3.0 is required for precise quantitative values.

Application in Drug Development: From Bench to Formulation

Solubility data is not an academic endpoint; it is a critical decision-making tool in the drug development pipeline.

-

Synthetic Chemistry: The choice of solvent can dictate the success of a reaction. For reactions involving this compound, selecting a solvent in which it is highly soluble (e.g., DMF, DMSO) can ensure a homogeneous reaction mixture, leading to faster reaction rates and fewer side products.[1]

-

Purification: During crystallization, a solvent system must be chosen where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The data from solubility screening is essential for identifying suitable anti-solvents for precipitation.

-

Formulation Development: For a potential active pharmaceutical ingredient (API), solubility in biocompatible solvents is paramount. Low aqueous solubility is a common challenge for sulfonamides, and understanding their solubility in organic co-solvents is key to developing viable formulations (e.g., for intravenous administration).[10][11]

Caption: Role of solubility data in the drug development pipeline.

Conclusion

The solubility of this compound is a complex function of its molecular structure and the properties of the chosen solvent. While a lack of extensive published data necessitates a predictive approach, a strong foundation in solubility theory allows for informed solvent selection. Polar solvents, both protic (ethanol, methanol) and aprotic (DMSO, DMF), are predicted to be the most effective. For any critical application, the empirical determination of solubility using a robust, self-validating protocol like the isothermal saturation method is non-negotiable. This guide provides both the theoretical framework and the practical methodology for researchers to confidently assess and utilize the solubility characteristics of this important synthetic intermediate.

References

- This compound | CAS#:92748-09-9 | Chemsrc. Chemsrc. [Link]

- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.

- Sulfonamide (medicine) - Wikipedia. Wikipedia. [Link]

- Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. SciELO Brasil. [Link]

- Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. [Link]

- The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia. [Link]

- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:92748-09-9 | Chemsrc [chemsrc.com]

- 3. 2-溴苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. aozunasia.com [aozunasia.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 11. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Bromobenzenesulfonamide: Elucidating Molecular Structure and Ensuring Purity

Introduction: The Role of 2-Bromobenzenesulfonamide in Modern Chemistry

This compound is a versatile chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science. As a derivative of the foundational sulfonamide class, it serves as a crucial building block in the synthesis of a wide array of compounds, including potential therapeutic agents and specialized agrochemicals.[1] The precise arrangement of the bromo and sulfonamide groups on the aromatic ring imparts unique reactivity and conformational properties, making it a valuable synthon for targeted molecular design.[2]

The unequivocal confirmation of its molecular structure and the rigorous assessment of its purity are paramount for any downstream application. In drug development, for instance, even minor impurities can lead to unforeseen biological activities or toxicities. Therefore, a multi-faceted analytical approach employing various spectroscopic techniques is not merely a procedural step but a fundamental requirement for quality assurance and research integrity.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion moves beyond a simple presentation of data, focusing on the causality behind the observed signals and outlining self-validating experimental protocols essential for reproducible and trustworthy results.

Molecular Identity and Structure

Before delving into the spectroscopic data, it is essential to establish the foundational molecular identity of the compound.

-

Chemical Name: this compound

-

CAS Number: 92748-09-9

-

Molecular Formula: C₆H₆BrNO₂S[3]

-

Molecular Weight: 236.09 g/mol

The spatial arrangement of the atoms dictates the entire spectroscopic output. The ortho-positioning of the bulky and electronegative bromine atom and the strongly electron-withdrawing sulfonamide group creates a distinct electronic and steric environment on the benzene ring.

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Bromobenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromobenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, integral to the design of targeted therapeutics. A comprehensive understanding of the three-dimensional architecture of these derivatives is paramount for rational drug design and the prediction of their pharmacological profiles. This technical guide provides an in-depth exploration of the crystal structure of this compound derivatives. We will delve into the critical aspects of their synthesis, crystallographic analysis, and the nuanced interplay of non-covalent interactions that govern their solid-state conformations. This guide aims to equip researchers with the foundational knowledge to leverage the structural intricacies of this important class of molecules in the pursuit of novel therapeutic agents.

Introduction: The Significance of the this compound Scaffold

Benzenesulfonamides are a cornerstone in drug discovery, with a rich history of yielding clinically significant agents, most notably as carbonic anhydrase inhibitors. The introduction of a bromine atom at the ortho-position of the phenyl ring imparts unique steric and electronic properties that profoundly influence the molecule's conformational preferences and its ability to engage in specific intermolecular interactions. This, in turn, can modulate biological activity, offering a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. The study of their crystal structures provides a definitive map of their three-dimensional arrangement, offering invaluable insights for structure-activity relationship (SAR) studies.

Synthesis and Crystallization of this compound Derivatives

The synthesis of N-substituted this compound derivatives is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Experimental Protocol: General Synthesis of N-Aryl-2-bromobenzenesulfonamides

A representative synthetic procedure involves the gradual addition of 2-bromobenzenesulfonyl chloride to a solution of the desired aniline derivative and a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM).

Caption: General workflow for the synthesis of N-aryl-2-bromobenzenesulfonamide derivatives.

Crystallization , the critical step for obtaining single crystals suitable for X-ray diffraction, is often achieved through slow evaporation of a saturated solution, or by vapor diffusion. The choice of solvent is crucial and is typically determined empirically. Common solvents for crystallization of sulfonamides include acetonitrile, ethanol, and mixtures of ethyl acetate and hexanes.

Crystallographic Analysis: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of this compound derivatives. The analysis of the resulting crystallographic data provides a wealth of information, including unit cell dimensions, space group, bond lengths, bond angles, and torsional angles.

Case Study: Crystal Structure of N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide

A notable example from the Cambridge Structural Database (CSD) is the crystal structure of N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide[1]. This compound crystallizes in the monoclinic space group P2₁/c[1].

| Crystallographic Parameter | Value [1] |

| Chemical Formula | C₂₀H₁₈BrNO₄S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5819 (15) |

| b (Å) | 13.1465 (19) |

| c (Å) | 14.235 (2) |

| β (°) | 95.478 (2) |

| Volume (ų) | 1971.2 (5) |

| Z | 4 |

An interesting feature of this structure is the disorder of the bromobenzene group over two positions, with occupancies of 0.74 and 0.26[1]. The two toluene rings are oriented at a dihedral angle of 45.34 (89)° to each other[1].

Intermolecular Interactions: The Architects of the Crystalline Lattice

The crystal packing of this compound derivatives is orchestrated by a delicate balance of various non-covalent interactions. These interactions are not merely structural elements but play a crucial role in determining the physicochemical properties of the solid, such as melting point, solubility, and stability.

Hydrogen Bonding

The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, N-H···O hydrogen bonds are a recurring motif, often leading to the formation of centrosymmetric dimers or extended chains. For instance, in the crystal structure of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, intramolecular N-H···O hydrogen bonds are observed[2].

Halogen Bonding

The bromine atom, particularly when attached to an electron-withdrawing aromatic ring, can act as a halogen bond donor. This interaction, denoted as C-Br···O or C-Br···N, can significantly influence the crystal packing. In the structure of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, intermolecular Br···O halogen bonds with a distance of 2.967(2) Å are present[2].

Other Non-Covalent Interactions

Beyond hydrogen and halogen bonds, other weaker interactions contribute to the overall stability of the crystal lattice. These include:

-

π-π Stacking: The aromatic rings of the benzenesulfonamide core and the N-substituent can engage in π-π stacking interactions.

-

C-H···π Interactions: The hydrogen atoms of C-H bonds can interact with the electron-rich π-systems of the aromatic rings.

-

Van der Waals Forces: These non-specific attractive forces contribute to the overall cohesion of the crystal.

Sources

A Technical Guide to the Biological Activities of Benzenesulfonamide Derivatives

For: Researchers, scientists, and drug development professionals.

Chapter 1: The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Physicochemical Properties

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). This functional group is a strong electron-withdrawing group, which influences the acidity of the N-H bond and the overall electronic properties of the molecule. The ability of the sulfonamide nitrogen to be substituted (primary, R-SO₂NH₂; or secondary, R-SO₂NH-R') and the benzene ring to be functionalized at various positions allows for the creation of vast chemical libraries with diverse physicochemical properties. These properties, including pKa, lipophilicity (logP), and hydrogen bonding potential, are critical determinants of a derivative's pharmacokinetic profile and its ability to interact with specific biological targets.

Historical Perspective: From Prontosil to Modern Therapeutics

The therapeutic journey of sulfonamides began serendipitously with the discovery of Prontosil, a red azo dye, which demonstrated remarkable in vivo antibacterial activity in the 1930s. It was later discovered that Prontosil was a prodrug, metabolically cleaved to release the active agent, sulfanilamide (a simple benzenesulfonamide).[1] This discovery ushered in the era of chemotherapy and led to the development of a multitude of "sulfa drugs." Over the decades, the benzenesulfonamide core has proven to be a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets, leading to drugs with applications far beyond bacterial infections, including diuretics, antidiabetic, anti-inflammatory, anticancer, and antiviral agents.[1][2][3]

General Mechanisms of Action

The versatility of the benzenesulfonamide scaffold stems from the chemical nature of the sulfonamide group. Its primary modes of interaction with biological targets often involve:

-

Coordination with Metal Ions: The sulfonamide group is an excellent zinc-binding group (ZBG). This allows it to coordinate with the Zn²⁺ ion present in the active site of metalloenzymes, such as carbonic anhydrases, leading to potent inhibition.[4]

-

Mimicking Natural Substrates: In its ionized form, the sulfonamide group can act as a structural mimic of other chemical moieties, such as the carboxylate group of p-aminobenzoic acid (PABA), enabling competitive inhibition of enzymes like dihydropteroate synthase in bacteria.[2]

-

Hydrogen Bonding: The N-H protons and the sulfonyl oxygens are excellent hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the molecule within the active site of a target protein, contributing to binding affinity and selectivity.[5]

Chapter 2: Carbonic Anhydrase Inhibition: The Archetypal Activity

The most classic and extensively studied biological activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.

Mechanism of Action: Zinc-Binding and Enzyme Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). At the core of the enzyme's active site lies a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule/hydroxide ion.[4] Benzenesulfonamide inhibitors function by having the deprotonated sulfonamide anion (-SO₂NH⁻) displace the hydroxide ion and coordinate directly to the Zn²⁺ ion in a tetrahedral geometry.[4][5] The benzene ring and its substituents then extend into the active site cavity, forming additional van der Waals and hydrogen bond interactions with amino acid residues, which governs the inhibitor's potency and isoform selectivity.[5]

Structure-Activity Relationships (SAR)

-

The Primary Sulfonamide (-SO₂NH₂): This group is essential for potent CA inhibition as it is the primary zinc-binding pharmacophore.[5]

-

Aromatic Ring Substitution: Modifications to the benzene ring, often referred to as the "tail" of the inhibitor, are the primary means of achieving isoform selectivity.[4] For instance, bulky or extended substituents can exploit differences in the size and shape of the active site cavities among the 15 human CA isoforms. This has been a key strategy in designing inhibitors selective for tumor-associated isoforms (CA IX, XII) over cytosolic isoforms (CA I, II).[6][7][8]

Therapeutic Applications

The inhibition of specific CA isoforms by benzenesulfonamide derivatives has led to several clinical applications:

-

Antiglaucoma Agents: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thus lowering intraocular pressure.

-

Diuretics: Inhibition of CA II and IV in the proximal tubules of the kidney leads to a diuretic effect.

-

Anticonvulsants/Antiepileptics: Several clinically used antiepileptics, such as zonisamide and topiramate, are sulfonamide derivatives that inhibit brain-specific CA isoforms like CA VII.[9]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common colorimetric assay to determine the inhibitory potency (Kᵢ) of a benzenesulfonamide derivative against a specific CA isoform. The principle relies on measuring the inhibition of the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion.

Methodology:

-

Reagent Preparation:

-

Tris-HCl Buffer (e.g., 50 mM, pH 7.4).

-

Purified human CA isoform (e.g., hCA II) solution in buffer.

-

Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared.

-

Substrate solution: 4-Nitrophenyl acetate (NPA) in acetonitrile.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of Tris-HCl buffer.

-

20 µL of the purified CA enzyme solution.

-

20 µL of the test compound dilution (or DMSO for control).

-

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

-

Chapter 3: Anticancer Activity: Targeting Tumor-Associated Pathways

Benzenesulfonamides have emerged as a versatile scaffold for the development of novel anticancer agents, acting through multiple mechanisms.

Targeting Hypoxia and Tumor-Associated Carbonic Anhydrases (CA IX and XII)

Solid tumors often develop regions of hypoxia (low oxygen), which triggers a metabolic shift and promotes tumor survival and metastasis. A key player in this adaptation is the upregulation of membrane-bound carbonic anhydrase isoforms, particularly CA IX and CA XII.[6] These enzymes help maintain the intracellular pH by catalyzing the hydration of CO₂, which is produced in high amounts by tumor cells, and exporting the resulting protons. This creates an acidic extracellular microenvironment that facilitates invasion and metastasis while keeping the tumor cell's internal pH viable.

Benzenesulfonamide-based inhibitors designed for high selectivity toward CA IX and CA XII can disrupt this pH regulation, leading to intracellular acidosis and subsequent apoptosis of hypoxic cancer cells.[4][6] A CA IX inhibitor, SLC-0111, has entered clinical trials, validating this therapeutic strategy.[4][10]

Diagram: Role of CA IX in the Tumor Microenvironment

Caption: A typical high-throughput screening workflow for identifying novel antiviral agents.

Chapter 5: Other Key Biological Targets

Anti-inflammatory Activity: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. The discovery of two isoforms, constitutive COX-1 (involved in gastric protection) and inducible COX-2 (upregulated at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce gastrointestinal side effects. [11] The benzenesulfonamide scaffold is a key feature of the "coxib" class of selective COX-2 inhibitors (e.g., Celecoxib). The sulfonamide group is able to fit into a specific side pocket present in the active site of the COX-2 enzyme but not in COX-1, thereby conferring selectivity. [12]Numerous novel benzenesulfonamide derivatives have been designed and synthesized, showing potent and selective COX-2 inhibition, with some exhibiting greater anti-inflammatory activity in animal models than celecoxib. [11][13][14]

Data Presentation: COX Inhibition Data for Benzenesulfonamide Derivatives

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |

| Celecoxib | COX-2 | 0.05 | 294 | [11] |

| Compound 6b | COX-2 | 0.04 | 329 | [11] |

| Compound 6j | COX-2 | 0.04 | 312 | [11] |

| Compound 8a | COX-2 | 0.1 | >1000 | [12] |

| Compound 9 | COX-2 | 0.15 | - | [13] |

Table 1: Comparative in vitro inhibitory activity of selected benzenesulfonamide derivatives against COX enzymes.

References

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry - ACS Publications.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.

- Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed.

- Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. PubMed.

- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH).

- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ACS Publications.

- SAR OF SULPHONAMIDES.pptx. Slideshare.

- One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. PubMed.

- Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry - ACS Publications.

- SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube.

- Structural Activity Relationship (SAR) of Sulfonamides. YouTube.

- Full article: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Taylor & Francis Online.

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health (NIH).

- New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Semantic Scholar.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Institutes of Health (NIH).

- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central.

- Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. PubMed.

- Anti-microbial activities of sulfonamides using disc diffusion method. Academic Journals.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health (NIH).

- Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed.

- The bioactivity of benzenesulfonyl hydrazones: A short review. ResearchGate.

- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. National Institutes of Health (NIH).

- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.

- Benzenesulfonamide derivatives of antibacterial activity. ResearchGate.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate.

- Intracellular Bacterial Targeting by a Thiazolyl Benzenesulfonamide and Octaarginine Peptide Complex. PubMed.

- biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. openaccesspub.org [openaccesspub.org]